molecular formula C19H32 B3052783 Benzene, (1-butylnonyl)- CAS No. 4534-50-3

Benzene, (1-butylnonyl)-

Cat. No. B3052783
CAS RN: 4534-50-3
M. Wt: 260.5 g/mol
InChI Key: MZTIRLOLMGVVEK-UHFFFAOYSA-N
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Description

“Benzene, (1-butylnonyl)-” is an organic compound with the molecular formula C19H32 . It belongs to the family of aromatic hydrocarbons . The IUPAC Standard InChI for this compound is InChI=1S/C19H32/c1-3-5-7-8-9-11-15-18 (14-6-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “Benzene, (1-butylnonyl)-” consists of a benzene ring attached to a butylnonyl chain . The benzene ring is a cyclic structure with alternating double bonds, which gives it unique properties .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Alkylation of Benzene: [BMIM][AlCl4] ionic liquid, similar in structure to Benzene, (1-butylnonyl)-, is used as a catalyst for the alkylation of benzene with 1-dodecene, showing high activity and stability, and allowing in situ separation of product mixtures from ionic liquid (Qiao, Zhang, Zhang, & Li, 2004).
  • Synthesis of Functionalized Benzene Derivatives: Benzene derivatives, including those structurally related to Benzene, (1-butylnonyl)-, are synthesized for applications in pharmaceuticals, pesticides, and organic materials. This involves various reactions including protection, bromination, and nucleophilic reactions (We, 2015).

Material Science and Environmental Applications

  • Liquid-Liquid Extraction: Substituted-benzene derivatives like Benzene, (1-butylnonyl)-, are studied for their partitioning between different solvents, indicating potential applications in replacing volatile organic solvents in liquid-liquid extraction processes (Huddleston, Willauer, Swatloski, Visser, & Rogers, 1998).
  • Protective Garment Material Permeation: Studies on the permeation of protective garment materials by liquid benzene provide insights into occupational safety measures, relevant to compounds like Benzene, (1-butylnonyl)- (Weeks & McLeod, 1979).

Electronics and Molecular Engineering

  • Molecular Electronics: Molecules structurally similar to Benzene, (1-butylnonyl)-, such as benzene-1,4-dithiol, are studied in molecular-scale electronics, providing a measure of the conductance of a junction containing a single molecule (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Safety and Hazards

While specific safety and hazard information for “Benzene, (1-butylnonyl)-” is not available, benzene itself is known to have potential health hazards. Long-term exposure to benzene can affect bone marrow and blood production . It can also cause a decrease in red blood cells, leading to anemia, and can affect the immune system, increasing the chance for infection .

properties

IUPAC Name

tridecan-5-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTIRLOLMGVVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875204
Record name BENZENE, (1-BUTYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (1-butylnonyl)-

CAS RN

4534-50-3
Record name Benzene, (1-butylnonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-BUTYLNONYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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